molecular formula C16H14O5 B14730111 1,3-Benzodioxol-5-ylmethyl 4-methoxybenzoate CAS No. 5432-93-9

1,3-Benzodioxol-5-ylmethyl 4-methoxybenzoate

Katalognummer: B14730111
CAS-Nummer: 5432-93-9
Molekulargewicht: 286.28 g/mol
InChI-Schlüssel: NXXZETZRHIFIPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzodioxol-5-ylmethyl 4-methoxybenzoate is an organic compound with the molecular formula C16H14O5.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-ylmethyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 1,3-benzodioxol-5-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodioxol-5-ylmethyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or corresponding ketones.

    Reduction: Formation of 1,3-benzodioxol-5-ylmethyl 4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,3-Benzodioxol-5-ylmethyl 4-methoxybenzoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Benzodioxol-5-ylmethyl benzoate
  • 1,3-Benzodioxol-5-ylmethyl 3-methoxybenzoate
  • 1,3-Benzodioxol-5-ylmethyl 2-methoxybenzoate

Uniqueness

1,3-Benzodioxol-5-ylmethyl 4-methoxybenzoate is unique due to the specific positioning of the methoxy group on the benzoate ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

5432-93-9

Molekularformel

C16H14O5

Molekulargewicht

286.28 g/mol

IUPAC-Name

1,3-benzodioxol-5-ylmethyl 4-methoxybenzoate

InChI

InChI=1S/C16H14O5/c1-18-13-5-3-12(4-6-13)16(17)19-9-11-2-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3

InChI-Schlüssel

NXXZETZRHIFIPW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.